molecular formula C58H38N4 B13782242 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile

Cat. No.: B13782242
M. Wt: 790.9 g/mol
InChI Key: RDOSWCZQZDJYSV-UHFFFAOYSA-N
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Description

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple aromatic rings and nitrile groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of carbazole derivatives with benzene derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques, such as sublimation and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and nitrile groups allow it to participate in various chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is unique due to its specific structural features, such as the presence of multiple carbazole and phenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and electronic devices .

Biological Activity

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple carbazole units, which are known for their unique electronic properties and biological significance.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₆₁H₄₀N₂
  • Molecular Weight : 816.98 g/mol

Structural Features

The structure includes:

  • Two carbazole moieties that enhance its photophysical properties.
  • Dicarbonitrile groups that contribute to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds featuring carbazole units exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound against different cancer cell lines remains an area of active investigation.

Case Study:
A study conducted on derivatives of carbazole indicated significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3). The mechanisms involved were linked to the inhibition of signaling pathways associated with cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Caspase activation
Compound BPC-315.0Cell cycle arrest

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Compounds with similar frameworks have been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Research Findings:
In vitro assays demonstrated that derivatives of carbazole exhibited significant radical scavenging activity, which correlates with their ability to prevent oxidative damage in cellular models.

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
  • Cell Cycle Modulation : Altering the progression of the cell cycle phases.
  • Antioxidant Defense : Enhancing cellular defenses against oxidative stress.

Properties

Molecular Formula

C58H38N4

Molecular Weight

790.9 g/mol

IUPAC Name

4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C58H38N4/c1-37-15-13-23-47-45-21-9-11-25-51(45)61(57(37)47)43-31-27-41(28-32-43)55-53(39-17-5-3-6-18-39)49(35-59)50(36-60)54(40-19-7-4-8-20-40)56(55)42-29-33-44(34-30-42)62-52-26-12-10-22-46(52)48-24-14-16-38(2)58(48)62/h3-34H,1-2H3

InChI Key

RDOSWCZQZDJYSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=C(C(=C(C(=C5C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC(=C97)C)C1=CC=CC=C1)C#N)C#N)C1=CC=CC=C1

Origin of Product

United States

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